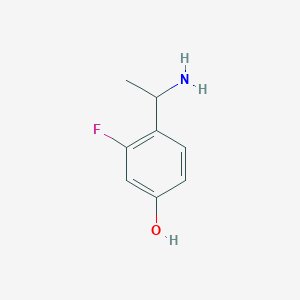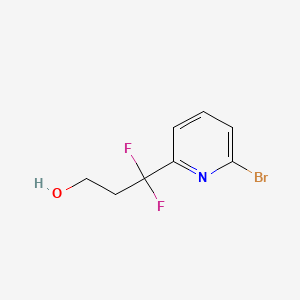
3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol is a chemical compound characterized by its bromopyridine core and difluorinated propanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination at the 6-position to form 6-bromopyridine.
Fluorination: The bromopyridine is then subjected to fluorination to introduce the difluoromethyl group.
Alcohol Formation: Finally, the difluoromethyl group is converted to the corresponding alcohol using appropriate reducing agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are typically employed for substitution reactions.
Major Products Formed:
Oxidation: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropanoic acid.
Reduction: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of bromopyridine derivatives with biological targets.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine core can bind to various receptors and enzymes, influencing biological processes. The difluorinated propanol moiety may enhance the compound's stability and binding affinity.
Comparaison Avec Des Composés Similaires
6-Bromopyridin-2-yl methanol: Similar structure but lacks the difluorinated propanol group.
3-(6-Bromopyridin-2-yl)benzoic acid: Contains a carboxylic acid group instead of the alcohol group.
2-Bromo-6-pyridinemethanol: Another bromopyridine derivative with a methanol group.
Uniqueness: 3-(6-Bromopyridin-2-yl)-3,3-difluoropropan-1-ol is unique due to its difluorinated propanol structure, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H8BrF2NO |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
3-(6-bromopyridin-2-yl)-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C8H8BrF2NO/c9-7-3-1-2-6(12-7)8(10,11)4-5-13/h1-3,13H,4-5H2 |
Clé InChI |
HJWOUHXLTVVYFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C(CCO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


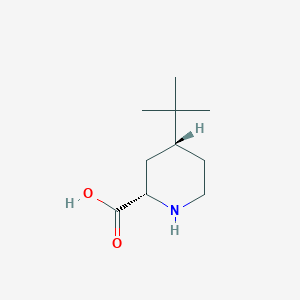
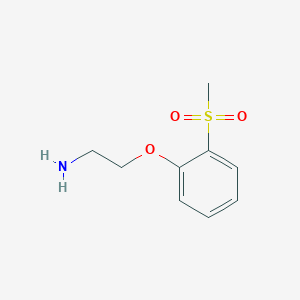
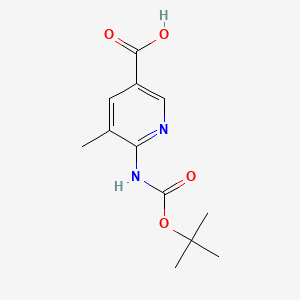
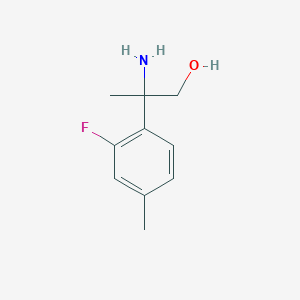
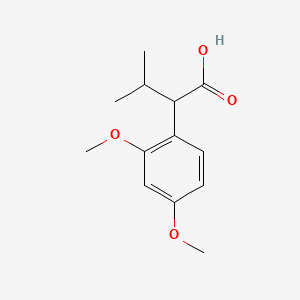
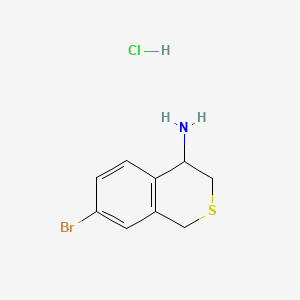
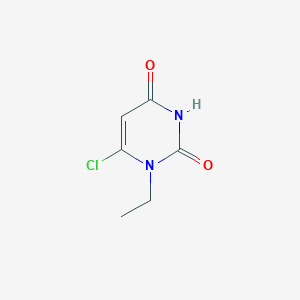
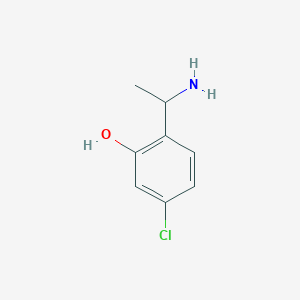

![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)


![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
